
2-Bromo-6-iodo-3-methoxypyridine
Overview
Description
2-Bromo-6-iodo-3-methoxypyridine (BIMP) is an organic compound used in various scientific research applications. It is an important reagent for organic synthesis and is widely used in laboratory experiments due to its unique properties. BIMP has been used in a range of scientific studies, from the synthesis of new pharmaceutical compounds to the study of biochemical and physiological effects.
Scientific Research Applications
1. Precursor in Organic Synthesis
2-Bromo-6-iodo-3-methoxypyridine serves as a precursor in the synthesis of various organic compounds. For instance, it is used in the preparation of hydroxylated bipyridines, a process involving coupling reactions and subsequent ether cleavage (Dehmlow & Schulz, 1987). Additionally, it is a key component in the efficient synthesis of complex molecules, such as 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid, which has applications in the field of medicinal chemistry (Hirokawa, Horikawa, & Kato, 2000).
2. In Chemical Reactions and Mechanisms
This compound is involved in various chemical reactions and mechanisms. For example, it plays a role in the rearrangements during aminations of halopyridines, which can involve intermediates like pyridyne (Pieterse & Hertog, 2010). It is also used in the study of halogen-metal exchange reactions and their application in organic synthesis (Walters, Carter, & Banerjee, 1992).
Safety and Hazards
Properties
IUPAC Name |
2-bromo-6-iodo-3-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrINO/c1-10-4-2-3-5(8)9-6(4)7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDNVVCKJSWJKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20455194 | |
| Record name | 2-Bromo-6-iodo-3-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20455194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321535-37-9 | |
| Record name | 2-Bromo-6-iodo-3-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20455194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-Bromo-6-iodo-3-methoxypyridine a useful compound in organic synthesis?
A1: this compound is a versatile building block in organic synthesis due to its ability to undergo selective Suzuki reactions. [] The presence of two different halogen atoms (bromine and iodine) with varying reactivity allows for sequential functionalization. This selectivity is valuable for the controlled synthesis of complex molecules, particularly aryl-substituted pyridines, which are important structural motifs in various pharmaceuticals and agrochemicals.
Q2: Can you elaborate on the selective Suzuki reactions of this compound as highlighted in the research?
A2: The research by [] demonstrates that this compound can be selectively arylated via Suzuki reactions. The authors successfully synthesized both mono-arylated and terarylated derivatives. This selectivity is attributed to the higher reactivity of the iodine atom compared to the bromine atom under the employed reaction conditions. By adjusting the reaction conditions and stoichiometry, researchers can control the degree of arylation, making this compound a powerful tool for synthesizing diverse pyridine derivatives. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
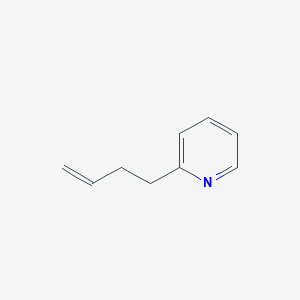




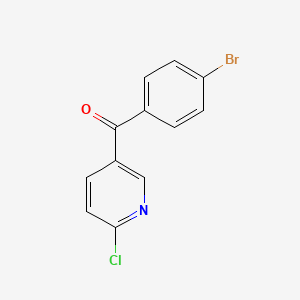
![[1,2-Bis(diphenylphosphino)ethane]dichloropalladium(II)](/img/structure/B1278890.png)
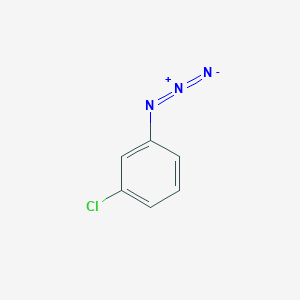

![Magnesium, bromo[(trimethylsilyl)methyl]-](/img/structure/B1278897.png)
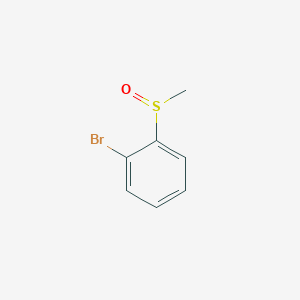

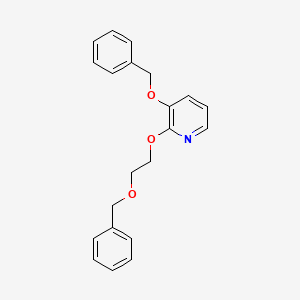
![2H-Pyran, 2-[(12-bromododecyl)oxy]tetrahydro-](/img/structure/B1278910.png)
